n-Undecyl beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

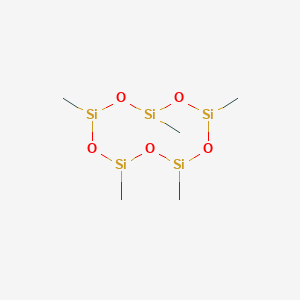

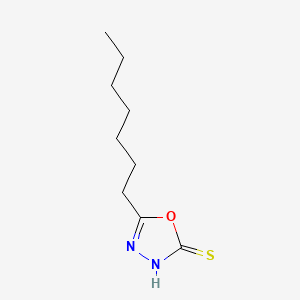

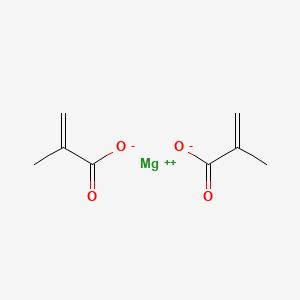

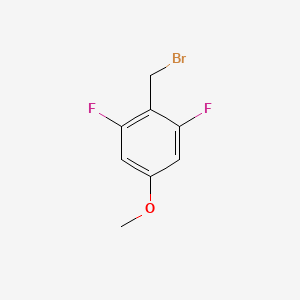

N-Undecyl beta-D-glucopyranoside is a non-ionic surfactant that is widely used in scientific research applications. It is a glycoside that is synthesized from glucose and undecanol. This surfactant is known for its ability to solubilize proteins, lipids, and other hydrophobic molecules. It has been used in various fields of research, including biochemistry, biophysics, and cell biology.

Applications De Recherche Scientifique

Catalysis of Ascorbic Acid Reaction with Azure A Chloride Salt Dye

- Scientific Field: Colloid and Polymer Science .

- Application Summary: n-Dodecyl β-D-glucopyranoside micelles were used to catalyze the reaction of ascorbic acid with azure A chloride salt dye in acidic aqueous solution .

- Methods of Application: The reaction was studied spectrophotometrically by following the absorbance decline of azure A chloride salt at 630 nm in the presence and absence of a non-ionic micelle of the natural surfactant (n-dodecyl β-D-glucopyranoside) .

- Results: The reaction rates were found to be enhanced in the presence of n-dodecyl β-D-glucopyranoside through the formation of several hydrogen bonds .

Synthesis of Long-Chain Alkyl Glucosides

- Scientific Field: Biotechnology .

- Application Summary: n-Undecyl beta-D-glucopyranoside was used to synthesize octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) in three non-aqueous reaction systems .

- Methods of Application: The synthesis was carried out via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .

- Results: The highest yield of OG (67 mol%) and DG (64 mol%) were obtained in the reactions .

Detergent and Colloid Research

- Scientific Field: Colloid Science .

- Application Summary: n-Dodecyl β-D-glucopyranoside, a long chain alkyl glycopyranoside and a classical nonionic amphiphile surfactant, is used in detergent and colloid research .

- Methods of Application: It is used in micelle development and as a reference compound in long-chain alkyl glucoside separation and analysis procedures .

Protein Extraction

- Scientific Field: Biochemistry .

- Application Summary: n-Octylglucoside is used in protein extraction .

- Methods of Application: It is used in 2D electrophoresis and to improve selectivity of immunoprecipitation of phosphotyrosine modified proteins .

Cleaning Products and Cosmetic Ingredients

- Scientific Field: Biotechnology .

- Application Summary: Long-chain alkyl glucosides such as octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) are amphipathic non-ionic surfactants with wide-ranging applications, including cleaning products and cosmetic ingredients .

- Methods of Application: These compounds are synthesized via reverse hydrolysis reactions catalyzed by an engineered β-glucosidase in organic solvents and ionic liquids .

- Results: The identities of OG and DG products were confirmed by HRMS and NMR .

Solubilization and Reconstitution of Membrane-Bound Proteins

- Scientific Field: Biochemistry .

- Application Summary: n-Octylglucoside is used for the solubilization and reconstitution of membrane-bound proteins .

- Methods of Application: It is used in 2D electrophoresis and to improve selectivity of immunoprecipitation of phosphotyrosine modified proteins .

Reaction of Ascorbic Acid with Azure A Chloride Salt Dye

- Scientific Field: Colloid and Polymer Science .

- Application Summary: n-Dodecyl β-D-glucopyranoside micelles were used to catalyze the reaction of ascorbic acid with azure A chloride salt dye in acidic aqueous solution .

- Methods of Application: The reaction was studied spectrophotometrically by following the absorbance decline of azure A chloride salt at 630 nm in the presence and absence of a non-ionic micelle of the natural surfactant (n-dodecyl β-D-glucopyranoside) .

- Results: The reaction rates were found to be enhanced in the presence of n-dodecyl β-D-glucopyranoside through the formation of several hydrogen bonds .

Membrane Protein Crystallization

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3/t13-,14-,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDAPNVYSDTSFM-NQNKBUKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Undecyl beta-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/no-structure.png)

![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)